molecular formula C16H15Cl2NO3 B185990 2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamide CAS No. 6118-59-8

2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamide

Cat. No. B185990
CAS RN: 6118-59-8
M. Wt: 340.2 g/mol
InChI Key: DLDIJYKBVFYIKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamide, also known as Diclofop-methyl, is a synthetic herbicide that belongs to the aryloxyphenoxypropionate class. It is widely used in agriculture to control grassy weeds in cereal crops such as wheat, barley, and oats. Diclofop-methyl is known for its selective herbicidal activity against grasses, while being safe for broadleaf plants.

Mechanism Of Action

2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl works by inhibiting the synthesis of fatty acids in grassy weeds. It specifically targets the enzyme acetyl-CoA carboxylase, which is responsible for the first step in the biosynthesis of fatty acids. By inhibiting this enzyme, 2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl prevents the synthesis of essential fatty acids, leading to the death of the plant.

Biochemical And Physiological Effects

2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl has been shown to have minimal effects on non-target organisms, including mammals, birds, and aquatic organisms. However, it can be toxic to some beneficial insects, such as honeybees and parasitic wasps. 2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl can also accumulate in soil, leading to long-term effects on soil microorganisms and nutrient cycling.

Advantages And Limitations For Lab Experiments

2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl is a widely used herbicide in agriculture, making it readily available for laboratory experiments. Its selective herbicidal activity against grasses makes it a useful tool for studying plant physiology and biochemistry. However, its potential toxicity to beneficial insects and long-term effects on soil microorganisms should be taken into consideration when designing experiments.

Future Directions

1. Development of new herbicides with improved selectivity and reduced environmental impact.
2. Investigation of the effects of 2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl on soil microorganisms and nutrient cycling.
3. Study of the mechanisms of herbicide resistance in grassy weeds.
4. Development of new strategies for weed management in agriculture, including the use of integrated pest management and crop rotation.
5. Investigation of the effects of herbicides on non-target organisms, including beneficial insects and soil microorganisms.

Synthesis Methods

2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl is synthesized by the reaction of 2,4-dichlorophenoxyacetic acid with 3-methoxyaniline in the presence of thionyl chloride. The resulting intermediate is then treated with 2-chloro-N-(2,4-dichlorophenoxy)propanamide to yield 2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl has been extensively studied for its herbicidal activity and its effects on the environment. It has been shown to be effective against a wide range of grassy weeds, including wild oats, ryegrass, and barnyard grass. 2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl is also known to have low toxicity to mammals and birds, making it safe for use in agriculture.

properties

CAS RN

6118-59-8

Product Name

2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamide

Molecular Formula

C16H15Cl2NO3

Molecular Weight

340.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamide

InChI

InChI=1S/C16H15Cl2NO3/c1-10(22-15-7-6-11(17)8-14(15)18)16(20)19-12-4-3-5-13(9-12)21-2/h3-10H,1-2H3,(H,19,20)

InChI Key

DLDIJYKBVFYIKG-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC(=CC=C1)OC)OC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)OC)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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